molecular formula C25H25NO3 B237386 4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione CAS No. 134984-99-9

4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

Cat. No. B237386
CAS RN: 134984-99-9
M. Wt: 386.4 g/mol
InChI Key: HVPDKSONVUABMQ-UHFFFAOYSA-N
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Description

4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione, also known as HMTD, is a naturally occurring compound found in several plant species. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound plays a role as an intermediate in chemical syntheses, such as in the formation of various heterocycles. One study describes the synthesis of heterocycles using a structurally similar compound, highlighting the broad spectrum of biological activities associated with benzofuran derivatives (Patankar et al., 2000).
  • Another relevant study focuses on acid-catalyzed transformations of related cyclopentenones, showcasing the chemical versatility and potential applications in creating various derivatives (Pattenden & Storer, 1974).

Biological Activity

  • Compounds structurally related to the specified chemical have shown moderate antitumor and antimicrobial activities. For instance, a study found that new derivatives of griseofulvin, a compound with a benzofuran backbone, exhibited these properties (Xia et al., 2011).
  • Another research effort synthesized novel compounds containing lawsone, a molecule with similarities to benzofuran, exploring their antioxidant and antitumor activities (Hassanien et al., 2022).

Electrochemical Properties

  • A study on the electroreduction of hypostictic acid, a compound with a benzofuran core, revealed insights into its electrochemical properties and potential applications in synthesizing new compounds through electrochemical methods (Carvalho et al., 2004).

properties

CAS RN

134984-99-9

Product Name

4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

Molecular Formula

C25H25NO3

Molecular Weight

386.4 g/mol

IUPAC Name

4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3

InChI Key

HVPDKSONVUABMQ-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O

synonyms

furaquinocin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 2
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 3
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 4
Reactant of Route 4
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 5
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 6
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

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